molecular formula C19H15BrFNO4S B302106 5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302106
M. Wt: 452.3 g/mol
InChI Key: WFPOEHBFEKJEQR-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as BFD, is a thiazolidinedione derivative that has been extensively studied for its potential applications in scientific research. BFD is a synthetic compound that has shown promising results in various research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

BFD exerts its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. BFD binds to PPARγ and induces the expression of genes involved in glucose uptake, insulin sensitivity, and lipid metabolism. BFD also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress.
Biochemical and Physiological Effects
BFD has been shown to have various biochemical and physiological effects in different research studies. It has been demonstrated to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride and cholesterol levels. BFD has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of BFD is its stability and solubility in various solvents, which makes it easy to use in different research studies. BFD is also relatively inexpensive compared to other thiazolidinedione derivatives. However, one of the limitations of BFD is its low bioavailability, which may limit its potential use in vivo.

Future Directions

There are several future directions for the research on BFD. One of the potential applications of BFD is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. BFD has been shown to have neuroprotective effects in various research studies, and further studies are needed to explore its potential use in the treatment of these diseases. Another future direction for the research on BFD is in the development of novel drug delivery systems that can improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, BFD is a thiazolidinedione derivative that has shown promising results in various research studies due to its unique chemical structure and mechanism of action. BFD has potential applications in the treatment of various diseases, including diabetes, obesity, cardiovascular diseases, and neurodegenerative diseases. Further research is needed to explore its potential use in these areas and to develop novel drug delivery systems that can improve its bioavailability and efficacy in vivo.

Synthesis Methods

BFD can be synthesized through a reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction yields BFD as a yellow solid with a melting point of 170-172°C.

Scientific Research Applications

BFD has been extensively studied for its potential applications in scientific research. It has shown promising results in various research studies, including anti-inflammatory, antioxidant, and anticancer activities. BFD has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.

properties

Product Name

5-(5-Bromo-2,4-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H15BrFNO4S

Molecular Weight

452.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15BrFNO4S/c1-25-15-9-16(26-2)14(20)7-12(15)8-17-18(23)22(19(24)27-17)10-11-3-5-13(21)6-4-11/h3-9H,10H2,1-2H3/b17-8-

InChI Key

WFPOEHBFEKJEQR-IUXPMGMMSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OC

SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OC

Origin of Product

United States

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